An In-depth Technical Guide to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and a viable synthetic route for the novel compound 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4]
Chemical Structure and Properties
The foundational structure of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine incorporates a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted at the 2-position with an amine group and at the 5-position with a (4-tert-butylphenoxy)methyl group.
Caption: Chemical structure of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇N₃OS |
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | 5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 87.8 Ų |
| CAS Number | Not assigned |
These properties were predicted using computational models and should be confirmed experimentally.
Synthesis Protocol
A robust and efficient method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide with a carboxylic acid.[5] This approach can be adapted for the synthesis of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, starting from 2-(4-tert-butylphenoxy)acetic acid and thiosemicarbazide.
Step-by-Step Methodology
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Preparation of 2-(4-tert-butylphenoxy)acetic acid:
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To a solution of 4-tert-butylphenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).
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Add ethyl bromoacetate (1.2 eq) dropwise to the mixture at room temperature.
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Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-tert-butylphenoxy)acetate.
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Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) for 4-6 hours.
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Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 2-(4-tert-butylphenoxy)acetic acid.
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Filter the precipitate, wash with cold water, and dry to obtain the desired carboxylic acid.
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-
Cyclization to form 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine:
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To a mixture of 2-(4-tert-butylphenoxy)acetic acid (1.0 eq) and thiosemicarbazide (1.1 eq), add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) slowly at 0°C.
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Stir the reaction mixture at room temperature for 1-2 hours, then heat at 60-80°C for 4-6 hours.
-
Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the crude product.
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Filter the precipitate, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine.
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Caption: Proposed synthetic workflow for 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine.
Potential Biological Activities and Applications
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities.[1][4][6] The presence of the 2-amino group is a common feature in many biologically active 1,3,4-thiadiazoles.
Based on the extensive research on this class of compounds, 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is anticipated to possess one or more of the following activities:
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Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][7] The lipophilic 4-tert-butylphenoxy group may enhance the compound's ability to penetrate microbial cell membranes.
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Anticancer Activity: The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer activity.[8] These compounds often exert their effects through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.
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Antiviral Activity: Certain derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit antiviral properties, including activity against human immunodeficiency virus (HIV).[2][9]
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Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have shown potential as anti-inflammatory agents.[10]
The specific biological profile of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine will require experimental validation through a battery of in vitro and in vivo assays. The structural features of this molecule, particularly the combination of the 1,3,4-thiadiazole core and the bulky, lipophilic side chain, make it a promising candidate for further investigation in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. The rich biological activity profile of the 2-amino-1,3,4-thiadiazole scaffold suggests that this novel compound holds significant potential for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
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